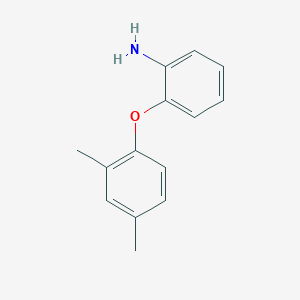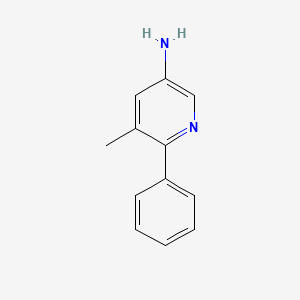
5-Methyl-6-phenylpyridin-3-amine
Overview
Description
5-Methyl-6-phenylpyridin-3-amine: is a chemical compound belonging to the class of pyridine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by a pyridine ring substituted with a methyl group at the 5-position, a phenyl group at the 6-position, and an amine group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions:
One of the common methods for synthesizing 5-Methyl-6-phenylpyridin-3-amine involves the Suzuki–Miyaura cross-coupling reaction . This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated pyridine . For instance, 5-bromo-2-methylpyridin-3-amine can be reacted with phenylboronic acid in the presence of a palladium catalyst and a base under mild conditions to yield this compound .
Industrial Production Methods:
Industrial production of this compound often involves optimizing the Suzuki–Miyaura cross-coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions such as temperature and solvent, and employing continuous flow reactors to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Methyl-6-phenylpyridin-3-amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, to form corresponding N-oxides.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst to form various reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the amine group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives such as amines or hydrocarbons.
Substitution: Substituted pyridine derivatives with different functional groups.
Scientific Research Applications
Chemistry:
5-Methyl-6-phenylpyridin-3-amine is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various chemical reactions and is used in the development of new synthetic methodologies .
Biology and Medicine:
In biological research, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as a potential drug candidate for treating various diseases due to its ability to interact with specific biological targets.
Industry:
The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure makes it valuable in designing compounds with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 5-Methyl-6-phenylpyridin-3-amine involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways and targets are still under investigation, but it is known to influence various biochemical processes .
Comparison with Similar Compounds
- 5-Methyl-2-phenylpyridin-3-amine
- 6-Methyl-5-phenylpyridin-3-amine
- 5-Methyl-6-(4-methylphenyl)pyridin-3-amine
Comparison:
Compared to similar compounds, 5-Methyl-6-phenylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it more suitable for certain applications. For instance, the presence of the phenyl group at the 6-position enhances its ability to interact with hydrophobic pockets in biological targets, potentially increasing its efficacy as a therapeutic agent .
Properties
IUPAC Name |
5-methyl-6-phenylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-7-11(13)8-14-12(9)10-5-3-2-4-6-10/h2-8H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADWWINIMUNKLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20542391 | |
| Record name | 5-Methyl-6-phenylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20542391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84596-50-9 | |
| Record name | 5-Methyl-6-phenylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20542391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

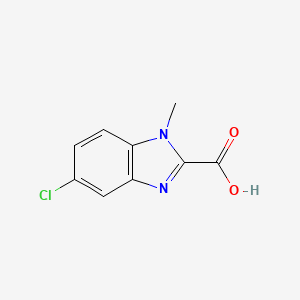
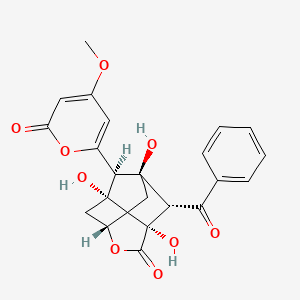

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde](/img/structure/B1355185.png)
![4-Chloro-5,6-dimethylfuro[2,3-d]pyrimidine](/img/structure/B1355190.png)
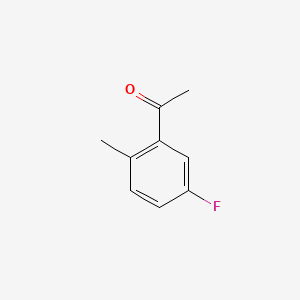
![Methyl thieno[3,2-b]pyridine-6-carboxylate](/img/structure/B1355196.png)
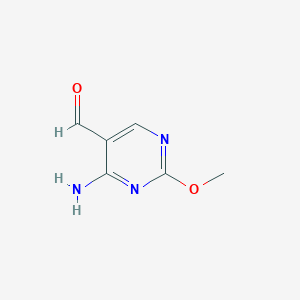
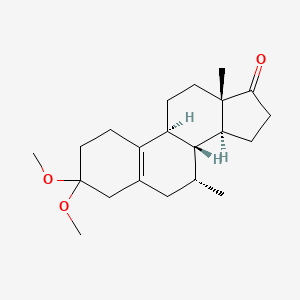
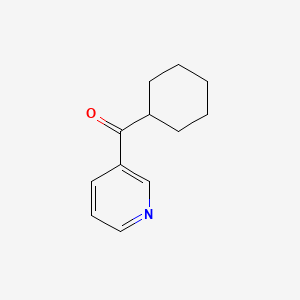
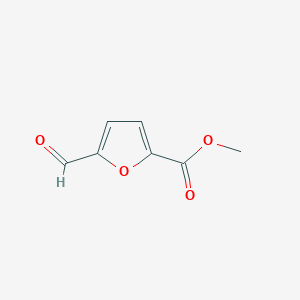
![Pyrazolo[1,5-a]pyridin-2-ol](/img/structure/B1355211.png)
